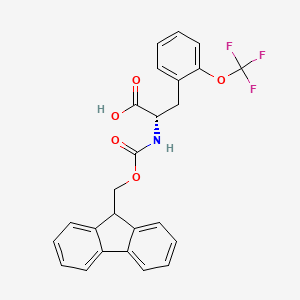

n-Fmoc-2-(trifluoromethoxy)-l-phenylalanine

Übersicht

Beschreibung

n-Fmoc-2-(trifluoromethoxy)-l-phenylalanine: is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a trifluoromethoxy group on the phenyl ring. The Fmoc group is commonly used in peptide synthesis to protect the amino group during the coupling reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of n-Fmoc-2-(trifluoromethoxy)-l-phenylalanine typically involves the following steps:

Protection of the Amino Group: The amino group of l-phenylalanine is protected using the Fmoc group. This is usually achieved by reacting l-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.

Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via electrophilic aromatic substitution. This can be done by reacting the Fmoc-protected phenylalanine with a trifluoromethoxy-containing reagent under suitable conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The trifluoromethoxy group can undergo oxidation reactions, although these are less common due to the stability of the trifluoromethoxy group.

Reduction: Reduction reactions are not typically performed on this compound due to the presence of the stable trifluoromethoxy group.

Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.

Common Reagents and Conditions:

Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Coupling Reactions: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU are used for peptide coupling reactions.

Major Products:

Deprotected Amino Acid: Removal of the Fmoc group yields 2-(trifluoromethoxy)-l-phenylalanine.

Peptide Chains: When used in peptide synthesis, the major products are peptides containing the 2-(trifluoromethoxy)-l-phenylalanine residue.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) :

n-Fmoc-2-(trifluoromethoxy)-L-phenylalanine serves as a critical building block in SPPS, which allows for the efficient assembly of peptides with high purity and yield. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group facilitates selective deprotection and coupling reactions, enabling complex peptide structures to be synthesized.

Case Study : A study demonstrated the successful incorporation of this compound into a peptide sequence, resulting in enhanced stability and bioactivity compared to non-fluorinated analogs .

Drug Development

The trifluoromethoxy group enhances the pharmacological properties of peptides, making this compound valuable in the development of novel therapeutics. This modification can improve the metabolic stability and bioavailability of peptide-based drugs.

Pharmaceutical Applications :

- Increased Efficacy : Compounds containing this amino acid have shown improved interactions with biological targets, leading to enhanced therapeutic effects.

- Stability : The presence of fluorine atoms can increase resistance to enzymatic degradation, prolonging the action of therapeutic peptides.

Bioconjugation

Bioconjugation involves attaching peptides to various biomolecules, facilitating targeted drug delivery systems. This compound is used in this process due to its ability to form stable conjugates with proteins and other molecules.

Applications in Targeted Therapy :

- Researchers have utilized this compound to create conjugates that specifically target cancer cells, improving the selectivity and efficacy of treatments .

Research in Protein Engineering

This compound aids in modifying proteins to study structure-function relationships, which is crucial for understanding protein interactions and stability. The incorporation of fluorinated amino acids can provide insights into the effects of fluorination on protein conformation and activity.

Fluorine Chemistry Studies :

The unique properties associated with fluorinated compounds allow researchers to explore new avenues in fluorine chemistry, providing valuable data on the behavior of these compounds in various chemical environments .

Wirkmechanismus

The mechanism of action of n-Fmoc-2-(trifluoromethoxy)-l-phenylalanine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The trifluoromethoxy group can influence the hydrophobicity and electronic properties of the resulting peptides, affecting their interactions with biological targets.

Vergleich Mit ähnlichen Verbindungen

n-Fmoc-2-(trifluoromethyl)-l-phenylalanine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

n-Fmoc-2-(methoxy)-l-phenylalanine: Contains a methoxy group instead of a trifluoromethoxy group.

Uniqueness: n-Fmoc-2-(trifluoromethoxy)-l-phenylalanine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to other substituents. This can lead to differences in the stability, reactivity, and biological activity of the resulting peptides.

Biologische Aktivität

n-Fmoc-2-(trifluoromethoxy)-l-phenylalanine is a modified amino acid that has garnered attention due to its unique chemical properties and potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, effects on vascular function, and its role in drug development.

This compound is characterized by the presence of a trifluoromethoxy group, which enhances its lipophilicity and potentially its biological interactions. The general formula for this compound is with a molecular weight of 455.44 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of Fmoc-conjugated amino acids, including this compound. Research indicates that compounds with trifluoromethyl moieties exhibit significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

The antibacterial action of this compound is primarily attributed to its surfactant-like properties, which allow it to disrupt bacterial membranes. At lower concentrations, it inhibits bacterial growth by entering cells and depleting glutathione levels. Conversely, at higher concentrations, it induces oxidative stress and alters membrane integrity, leading to cell death .

Vascular Function Enhancement

Another area of interest is the effect of l-phenylalanine derivatives on vascular function. Studies have shown that l-phenylalanine can restore nitric oxide (NO) bioavailability in spontaneously hypertensive rats by activating the GCH1-GFRP protein complex involved in tetrahydrobiopterin biosynthesis . This mechanism suggests that this compound could potentially be explored for therapeutic applications in vascular diseases.

Drug Development Potential

The incorporation of this compound into peptide ligands has been investigated for enhancing biological activity and proteolytic resistance. Its unique structure may serve as a building block for developing novel therapeutics targeting various diseases, including antimicrobial and cardiovascular disorders .

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethoxy)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F3NO5/c26-25(27,28)34-22-12-6-1-7-15(22)13-21(23(30)31)29-24(32)33-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20-21H,13-14H2,(H,29,32)(H,30,31)/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTGVQWHISNNDDT-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F3NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.